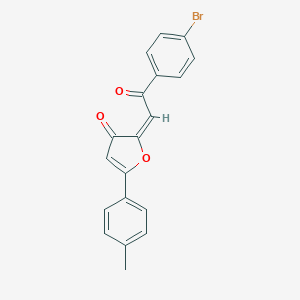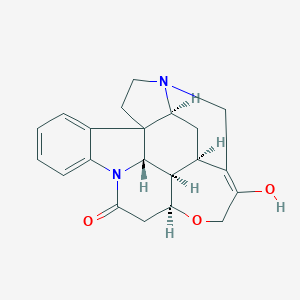
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone, commonly known as BMF, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a furanone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
作用机制
The exact mechanism of action of BMF is not fully understood, but it is believed to exert its biological effects through multiple pathways. BMF has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Additionally, BMF has been shown to induce cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce inflammation, and exhibit antimicrobial activity. Additionally, BMF has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival.
实验室实验的优点和局限性
BMF has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. Additionally, it exhibits a wide range of biological activities, making it a promising candidate for drug development. However, there are also some limitations to using BMF in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the synthesis method for BMF can be improved to increase the yield and purity of the compound.
未来方向
There are several future directions for research on BMF. One area of interest is the development of BMF as a potential anti-cancer drug. Further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. Additionally, the antimicrobial activity of BMF could be further explored for the development of new antibiotics. Finally, the potential use of BMF as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as arthritis and colitis, could also be investigated.
合成方法
The synthesis of BMF involves the reaction of 4-bromobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst, such as piperidine, to form the intermediate 2-(4-bromophenyl)-2-oxoacetic acid. This intermediate is then cyclized to form BMF under acidic conditions. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
BMF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for drug development. BMF has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, BMF has exhibited antimicrobial activity against various bacterial and fungal strains.
属性
CAS 编号 |
139292-29-8 |
|---|---|
产品名称 |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone |
分子式 |
C60H92N8O11 |
分子量 |
369.2 g/mol |
IUPAC 名称 |
(2E)-2-[2-(4-bromophenyl)-2-oxoethylidene]-5-(4-methylphenyl)furan-3-one |
InChI |
InChI=1S/C19H13BrO3/c1-12-2-4-14(5-3-12)18-11-17(22)19(23-18)10-16(21)13-6-8-15(20)9-7-13/h2-11H,1H3/b19-10+ |
InChI 键 |
RWGQCWLSBQUBPK-VXLYETTFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
同义词 |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanon e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)